4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound with the molecular formula C11H15ClN2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with acetone in the presence of a catalyst to form the intermediate, which is then cyclized to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Shares the quinazoline core but lacks the tetrahydro structure.
2,6,7-Trimethylquinazoline: Similar structure but without the chlorine atom.
5,6,7,8-Tetrahydroquinazoline: Lacks the chlorine and methyl groups.
Uniqueness
4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and methyl groups, along with the tetrahydroquinazoline core, makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C11H15ClN2/c1-6-4-9-10(5-7(6)2)13-8(3)14-11(9)12/h6-7H,4-5H2,1-3H3 |
InChI Key |
JSTWZAPODCFGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CC1C)N=C(N=C2Cl)C |
Origin of Product |
United States |
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